N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, a tetrahydrothiophenyl group, and an isonicotinamide moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Methylthio Phenyl Intermediate: Starting with a phenyl derivative, a methylthio group can be introduced via nucleophilic substitution using methylthiolate.
Introduction of the Tetrahydrothiophenyl Group: The tetrahydrothiophenyl group can be attached through an etherification reaction, where the phenyl intermediate reacts with a tetrahydrothiophenol derivative under basic conditions.
Coupling with Isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (Br2, Cl2) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies such as binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.
Uniqueness
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the combination of its functional groups and the isonicotinamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-15-5-3-2-4-14(15)19-17(20)12-6-8-18-16(10-12)21-13-7-9-23-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGDXYORUGGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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